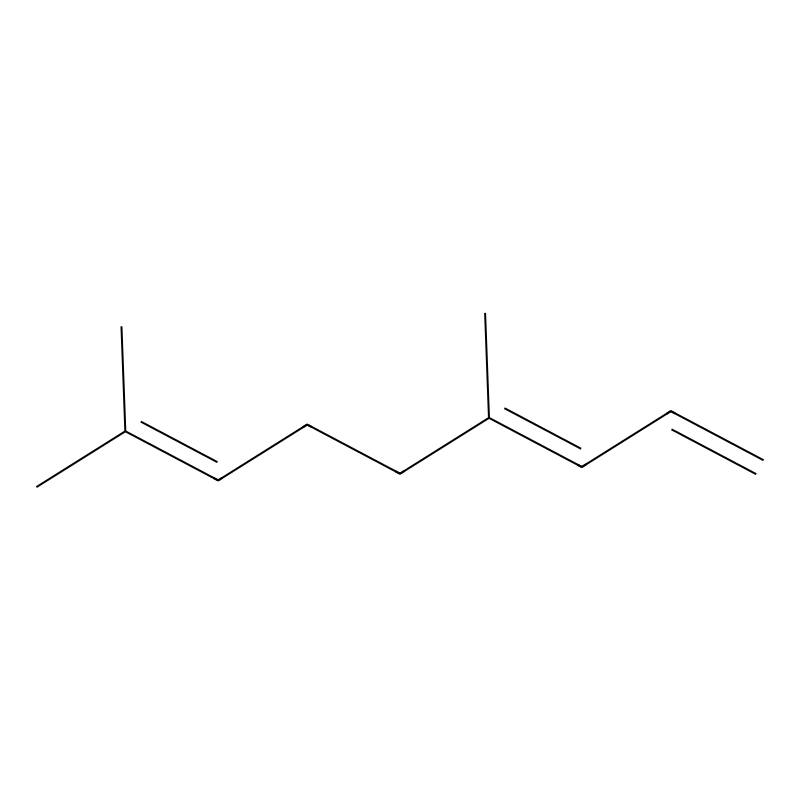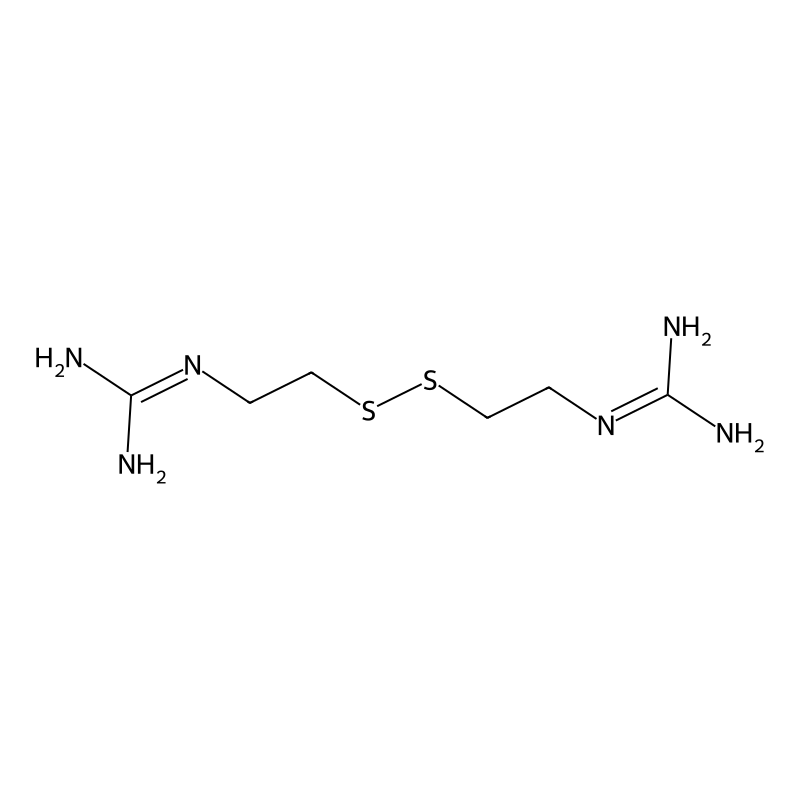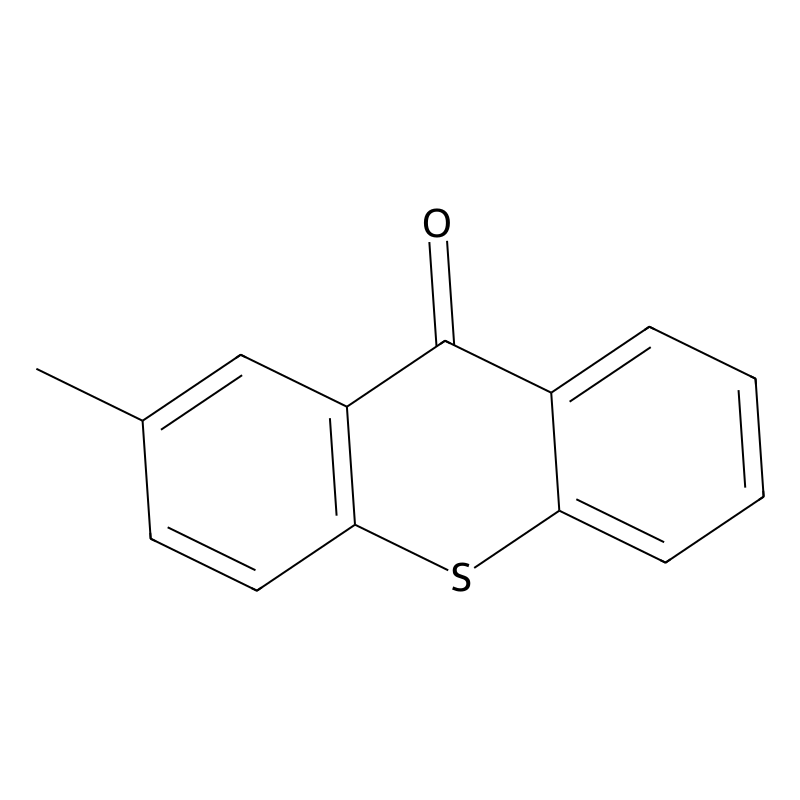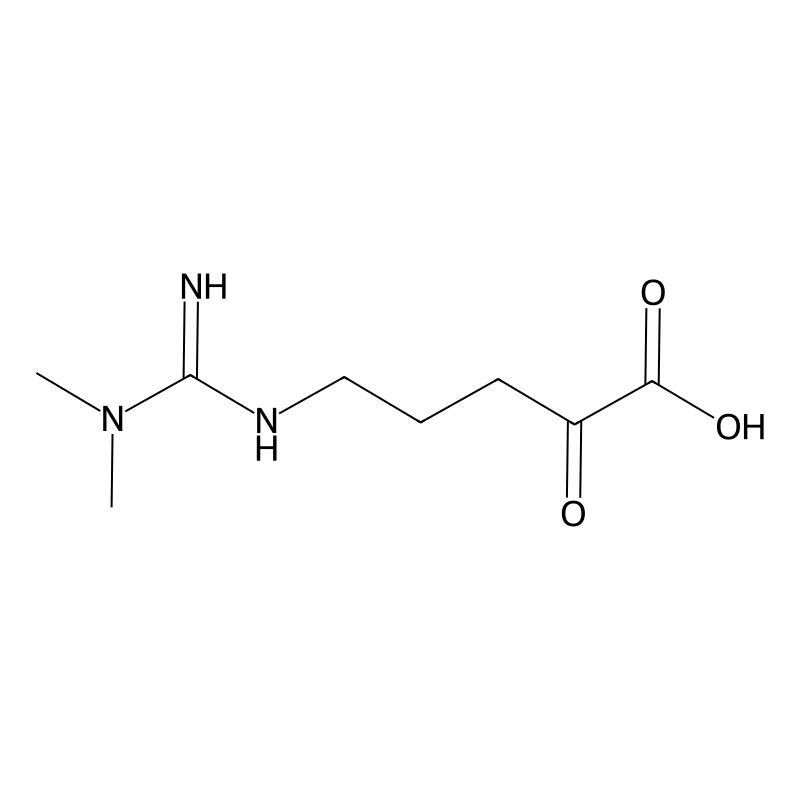2,4-Dichloro-6-isopropylamino-1,3,5-triazine
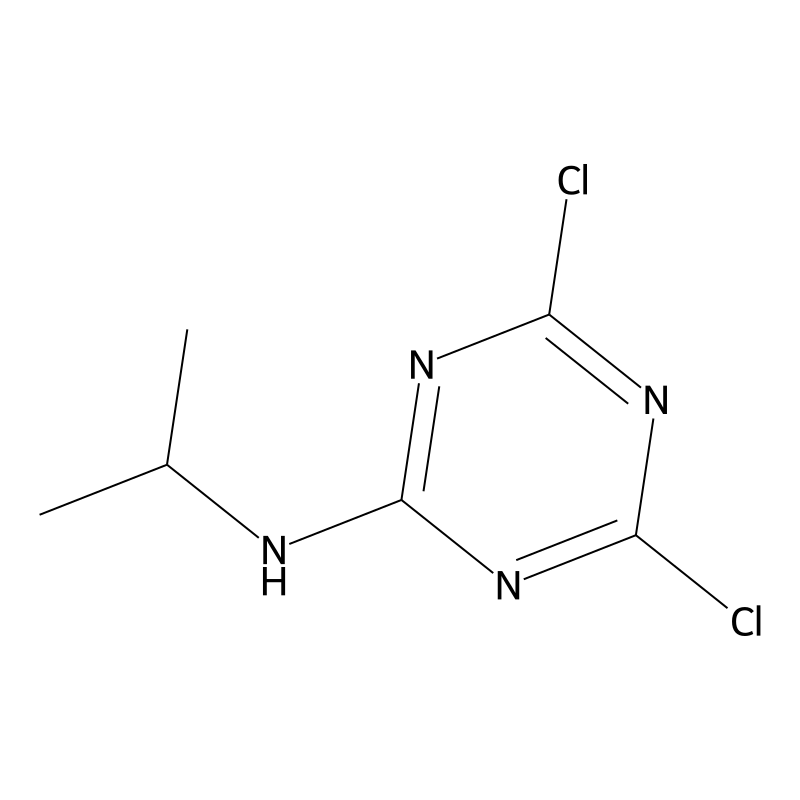
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,4-Dichloro-6-isopropylamino-1,3,5-triazine is a synthetic organic compound belonging to the triazine family. Its molecular formula is C₆H₈Cl₂N₄, and it features two chlorine atoms and an isopropylamino group attached to a triazine ring. This compound is notable for its structural stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Environmental Science and Agriculture
Propazine is primarily used as a herbicide, particularly for controlling broadleaf weeds in corn and sorghum crops. PubChem, National Institutes of Health Due to its persistence in the environment, research studies have been conducted to understand its environmental fate and impact on non-target organisms. Environmental Science & Technology, American Chemical Society These studies contribute to the development of sustainable and environmentally friendly agricultural practices.
Material Science
Propazine's structure, containing a triazine ring with chlorine and amine functional groups, offers potential for material science applications. Research has explored its use as a precursor for synthesis of new materials with specific properties, such as flame retardants or polymers. Journal of Materials Science, Springer Nature: However, further research is necessary to fully determine its potential and feasibility in these areas.
Reference Compound
Due to its availability and well-defined structure, propazine can be used as a reference compound in various analytical techniques, such as chromatography or mass spectrometry. Sigma-Aldrich: This allows for the calibration and validation of these analytical methods, which are essential for accurate and reliable analysis of other chemical compounds.
- Nucleophilic Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles. This property is significant for modifying the compound to create derivatives with different functionalities .
- Formation of Derivatives: By reacting with different amines or other nucleophiles, a range of derivatives can be synthesized, which may exhibit altered biological or chemical properties.
2,4-Dichloro-6-isopropylamino-1,3,5-triazine has been studied for its biological activities. It exhibits herbicidal properties and has been used in agricultural applications to control various weed species. Its mechanism of action typically involves disrupting metabolic pathways in target plants, leading to their death. Additionally, some studies suggest potential antibacterial activity against specific pathogens .
The synthesis of 2,4-dichloro-6-isopropylamino-1,3,5-triazine primarily involves the reaction of cyanuric chloride with isopropylamine in an anhydrous solvent:
- Reactants: Cyanuric chloride and isopropylamine (or its hydrochloride).
- Solvent: Typically xylene or other high-boiling solvents.
- Temperature: The reaction is conducted at elevated temperatures (around 140-160 °C) for optimal yield.
- Process: The reactants are mixed in the solvent under reflux conditions. The reaction time can vary but usually lasts around 30 minutes to several hours depending on the desired yield .
2,4-Dichloro-6-isopropylamino-1,3,5-triazine finds applications in several fields:
- Agriculture: Used as a herbicide to control unwanted vegetation.
- Chemical Synthesis: Serves as an intermediate in the production of other chemical compounds and materials.
- Pharmaceuticals: Potentially useful in developing new drugs due to its biological activity.
Research into the interactions of 2,4-dichloro-6-isopropylamino-1,3,5-triazine indicates that it can form complexes with various biological molecules. These interactions are primarily through nucleophilic attack on the electrophilic centers (chlorine atoms) of the triazine ring. Such studies are crucial for understanding its herbicidal mechanism and potential side effects in non-target organisms .
Several compounds share structural similarities with 2,4-dichloro-6-isopropylamino-1,3,5-triazine. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2,4-Dichloro-6-methylamino-1,3,5-triazine | Methyl group instead of isopropyl | Different herbicidal efficacy due to sterics |
| 2,4-Dichloro-6-phenylamino-1,3,5-triazine | Phenyl group instead of isopropyl | Enhanced stability and potential for different derivatives |
| 2-Amino-4-chloro-6-isopropylamino-1,3,5-triazine | Amino group at position 2 | Altered biological activity profile |
The unique aspect of 2,4-dichloro-6-isopropylamino-1,3,5-triazine lies in its specific combination of chlorination and the isopropylamino group that contributes to its distinct herbicidal properties and reactivity compared to other triazines.
